

2-Bromoacrylic Acid: A Comprehensive Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid (CAS No. 10443-65-9), also known as α -bromoacrylic acid, is an unsaturated carboxylic acid containing a bromine atom attached to the α -carbon. Its chemical structure, featuring a reactive double bond, a carboxylic acid group, and a halogen, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the core physical properties of **2-bromoacrylic acid**, presenting quantitative data in a structured format, detailing experimental protocols for their determination, and illustrating the logical workflow for chemical characterization.

Core Physical Properties

The physical characteristics of **2-bromoacrylic acid** are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Table 1: Physical Properties of 2-Bromoacrylic Acid

Property	Value	Notes
Molecular Formula	C ₃ H ₃ BrO ₂	
Molecular Weight	150.96 g/mol	[1][2][3]
Appearance	White to cream to brown or pale pink solid	Can appear as crystals, powder, or fused solid.[4]
Melting Point	62-65 °C	Literature value.[1][5][6]
Boiling Point	224.5 ± 23.0 °C	Predicted value at 760 mmHg. [6][7]
Density	1.869 g/cm ³	
pKa	2.41 ± 0.11	Predicted value.[6][7]
Solubility	Soluble in DMSO, sparingly soluble in Methanol, miscible with water.[6][7]	
LogP	0.97960	
Vapor Pressure	0.0333 mmHg at 25°C	
Flash Point	89.6 °C	[7]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of **2-bromoacrylic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
- Procedure:

- A small, finely powdered sample of **2-bromoacrylic acid** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- For a pure compound, the melting range is typically narrow, within 1-2 °C.^{[1][4]}

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil).
- Procedure:
 - A small amount of liquid **2-bromoacrylic acid** (if melted) is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a heating bath.
 - As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heating is discontinued, and the liquid is allowed to cool.

- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[8\]](#)[\[9\]](#)

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

- Apparatus: Test tubes, vortex mixer (optional), analytical balance.
- Procedure:
 - A small, accurately weighed amount of **2-bromoacrylic acid** (e.g., 10 mg) is placed into a test tube.
 - A measured volume of the solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.
 - The mixture is agitated vigorously, using a vortex mixer if necessary, for a set period.
 - The mixture is visually inspected for the presence of undissolved solid.
 - If the solid dissolves completely, the compound is considered soluble under those conditions. If not, it is classified as sparingly soluble or insoluble.[\[10\]](#)[\[11\]](#) The process can be quantified by incrementally adding the solute to a known volume of solvent until saturation is reached.

pKa Determination by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution.

- Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized basic solution (e.g., 0.1 M NaOH).
- Procedure:
 - A known amount of **2-bromoacrylic acid** is dissolved in a known volume of deionized water in a beaker.

- A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
- The pH electrode is calibrated and immersed in the solution.
- The initial pH of the solution is recorded.
- The standardized NaOH solution is added in small, precise increments from the burette.
- The pH of the solution is recorded after each addition, allowing the reading to stabilize.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa of the acid.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Spectral Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

- Apparatus: NMR spectrometer.
- Procedure for ^1H and ^{13}C NMR:
 - A small amount of **2-bromoacrylic acid** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - The solution is transferred to an NMR tube.
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - ^1H and ^{13}C NMR spectra are acquired using appropriate pulse sequences and parameters.
 - The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration, which

reveal the molecular structure.[\[15\]](#)[\[16\]](#)[\[17\]](#)

IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: FTIR spectrometer, agate mortar and pestle, KBr press.
- Procedure (KBr Pellet Method):
 - A small amount of **2-bromoacrylic acid** (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar to a fine powder.[\[18\]](#)[\[19\]](#)
 - The mixture is placed in a pellet-forming die.
 - The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.
 - The KBr pellet is placed in the sample holder of the FTIR spectrometer.
 - The IR spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.[\[18\]](#)[\[20\]](#)

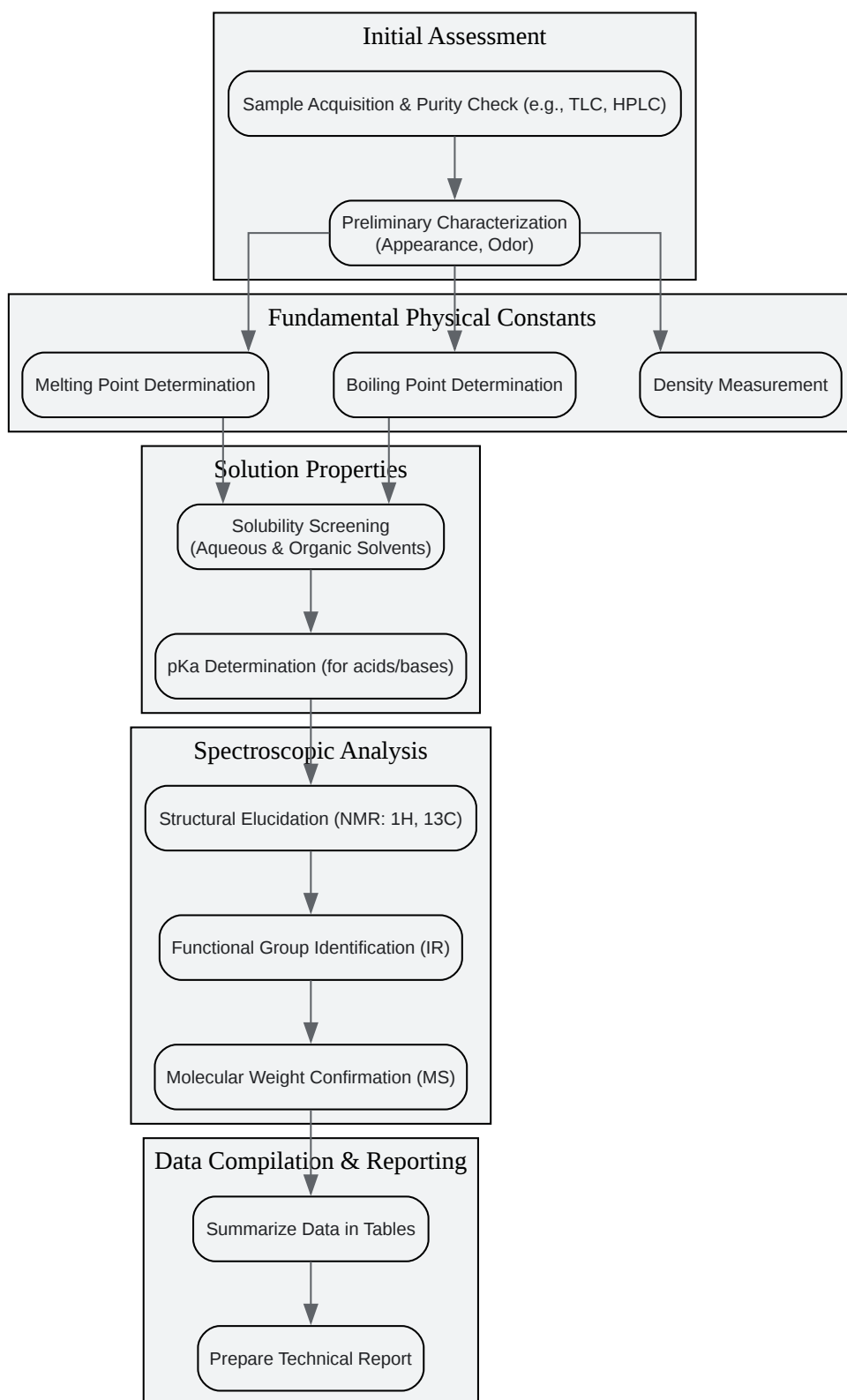
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

- Apparatus: Mass spectrometer.
- Procedure:
 - A small amount of the sample is introduced into the ion source of the mass spectrometer.
 - The sample is vaporized and ionized, typically by electron impact (EI), to form a molecular ion and various fragment ions.
 - The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.
 - A detector measures the abundance of each ion.

- The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Workflow for Physical Property Characterization

The systematic characterization of a chemical compound's physical properties follows a logical workflow to ensure comprehensive and accurate data collection.



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Workflow for the physical characterization of a chemical compound.

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